Anhalinine

Übersicht

Beschreibung

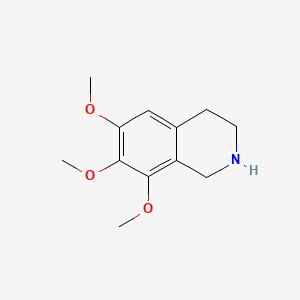

Anhalinine is a naturally occurring alkaloid that can be isolated from the cactus Lophophora williamsii, commonly known as peyote. It is structurally related to mescaline and belongs to the class of isoquinoline alkaloids. The chemical formula of this compound is C12H17NO3, and it has a molecular weight of 223.27 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Anhalinine can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :

Acetylation: The starting material undergoes acetylation with acetic anhydride at 70°C for 1 hour, yielding a 98% product.

Oxidation: The intermediate is then oxidized using sodium periodate in a water-methanol mixture at ambient temperature for 16 hours, yielding a 97% product.

Cyclization: The oxidized product undergoes cyclization with trifluoroacetic anhydride and boron trifluoride etherate in benzene at ambient temperature for 1 hour, yielding a 99% product.

Reduction: The cyclized product is reduced using sodium borohydride and nickel chloride hexahydrate in a methanol-tetrahydrofuran mixture at ambient temperature for 0.5 hours, yielding a 76% product.

Hydrolysis: The final product is obtained through hydrolysis with 10% sodium hydroxide in a water-ethanol mixture at elevated temperature for 1.5 hours, yielding an 86% product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Anhalinine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.

Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

- Psychoactive Effects : Anhalinine is noted for its psychoactive properties, which have led to interest in its potential therapeutic effects in treating various neurological disorders. Specifically, it exhibits mild inhibitory effects on monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition may suggest a role in managing conditions like depression and anxiety .

- Neuromuscular Transmission : The compound interacts with nicotinic acetylcholine receptors, modulating neurotransmitter release and potentially affecting muscle contraction. This mechanism indicates that this compound could have applications in neuromuscular disorders .

- Stimulant Effects : this compound has been reported to possess stimulant effects, similar to those of mescaline. These effects might be beneficial in contexts where increased alertness or cognitive function is desired .

Case Studies and Research Findings

Several studies have documented the effects of this compound and related alkaloids:

- Historical Case Study : In the late 19th century, a patient diagnosed with severe anxiety was administered pellotine (another alkaloid from peyote) which resulted in significant improvement in her condition after just a few doses. While this study primarily focused on pellotine, it highlights the therapeutic potential of alkaloids derived from peyote .

- Clinical Observations : Research has indicated that compounds like this compound may play a role in enhancing mood and reducing anxiety. A study involving participants from Native American communities suggested that the ceremonial use of peyote (which contains this compound) was associated with improved psychological well-being .

Comparative Analysis with Other Alkaloids

| Alkaloid | Content (%) | Psychoactive Properties | Potential Applications |

|---|---|---|---|

| Mescaline | 30.0 | Hallucinogenic | Treatment for addiction, PTSD |

| Pellotine | 17.0 | Sedative | Sleep aid |

| Anhalonidine | 14.0 | Stimulant | Cognitive enhancement |

| Hordenine | 8.0 | Mild stimulant | Neurological disorders |

| This compound | TBD | Psychoactive | Depression, anxiety management |

Future Research Directions

Research on this compound remains limited but promising. Key areas for future exploration include:

- Mechanistic Studies : Further investigation into the specific pathways through which this compound exerts its effects on neurotransmitter systems.

- Therapeutic Trials : Clinical trials assessing the efficacy of this compound in treating mood disorders and other psychological conditions.

- Comparative Pharmacology : Studies comparing the effects of this compound with other psychoactive compounds to better understand its unique properties.

Wirkmechanismus

Anhalinine exerts its effects primarily through the inhibition of cholinergic neuromuscular transmission. It interacts with nicotinic acetylcholine receptors, leading to the modulation of neurotransmitter release and muscle contraction. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Anhalinine is structurally similar to other isoquinoline alkaloids such as anhalonidine, anhalamine, and gigantine . it is unique in its specific substitution pattern and its distinct pharmacological profile. Unlike mescaline, which primarily affects serotonin receptors, this compound has a more pronounced effect on cholinergic receptors .

List of Similar Compounds

- Anhalonidine

- Anhalamine

- Gigantine

- Pellotine

These compounds share a similar core structure but differ in their functional groups and pharmacological effects.

Biologische Aktivität

Anhalinine, a lesser-known alkaloid derived from the peyote cactus (Lophophora williamsii), has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of this compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is chemically characterized as 1,2,3,4-tetrahydro-6,7,8-trimethoxy-phenethylamine. Its structure is closely related to other phenethylamine alkaloids found in cacti, such as mescaline. The structural similarities suggest that this compound may share some pharmacological effects with these compounds.

The primary mechanism through which this compound exerts its effects is believed to be through interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is known for its role in mediating hallucinogenic effects and other neuropsychological responses associated with psychedelics.

Binding Affinity

Research indicates that this compound exhibits a binding affinity for the 5-HT2A receptor in a low micromolar range, similar to mescaline. This interaction can lead to various physiological effects, including alterations in mood and perception.

Biological Activity

This compound has been studied for several biological activities:

- Psychoactive Effects : Similar to mescaline, this compound may induce psychoactive effects such as altered states of consciousness and visual distortions. These effects are primarily mediated through serotonin receptor activation.

- Sedative and Tranquilizing Effects : Some studies have reported that this compound possesses muscle relaxant and sedative properties. This suggests potential therapeutic applications in anxiety disorders or muscle tension relief.

- Neuroprotective Effects : Preliminary research indicates that compounds related to this compound may exhibit neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related alkaloids:

- Clinical Studies on Psychoactive Effects : A study comparing mescaline and its analogs, including this compound, indicated that while all compounds produced psychoactive effects, the intensity varied significantly based on dosage and individual sensitivity. This compound was noted for its milder effects compared to mescaline .

- Pharmacological Evaluations : Research has demonstrated that this compound can modulate neurotransmitter systems beyond serotonin, including dopaminergic pathways. This broad spectrum of activity may contribute to its sedative and psychoactive properties .

- Metabolic Pathways : Investigations into the metabolism of this compound suggest that it undergoes significant biotransformation in the liver, similar to mescaline. The metabolic products may not be directly responsible for its psychoactive effects but could influence overall pharmacodynamics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Description |

|---|---|

| Chemical Structure | 1,2,3,4-Tetrahydro-6,7,8-trimethoxy-phenethylamine |

| Primary Action | 5-HT2A receptor agonism |

| Psychoactive Effects | Altered perception and mood changes |

| Sedative Properties | Muscle relaxation and tranquilizing effects |

| Potential Applications | Neuroprotection and treatment of anxiety disorders |

Eigenschaften

IUPAC Name |

6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h6,13H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBKARNYNSWQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CNCCC2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10982742 | |

| Record name | 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10982742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-30-8 | |

| Record name | 1,2,3,4-Tetrahydro-6,7,8-trimethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhalinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10982742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHALININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ4K38GMN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can anhalinine be synthesized from other compounds found in Trichocereus pachanoi?

A2: [] Yes, research indicates that Tris-N,N′,N′′-(3′,4′,5′-trimethoxyphenethyl)-1,3,5-hexahydrotriazine, a trimer of methylenemescaline, can be selectively cyclized to form this compound under non-aqueous conditions. [] This finding suggests a potential synthetic route to this compound utilizing compounds present in Trichocereus pachanoi. Further research could explore the efficiency and scalability of this synthetic approach.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.